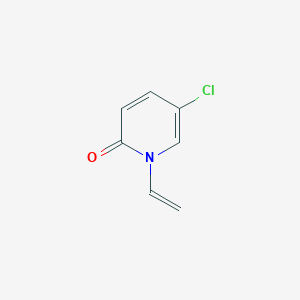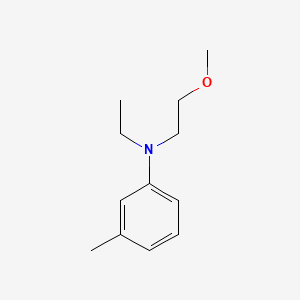
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- is an organic compound with the molecular formula C11H17NO. It is a derivative of benzenamine, where the amino group is substituted with an ethyl group, a 2-methoxyethyl group, and a methyl group at the 3-position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- typically involves the alkylation of benzenamine derivatives. One common method is the reaction of 3-methylbenzenamine with ethyl bromide and 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Nitrobenzenes
Reduction: Amines
Substitution: Halogenated benzenes
科学的研究の応用
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- Benzenamine, N-ethyl-N-(2-methoxyethyl)-
- Benzenamine, N-ethyl-N-methyl-
- Benzenamine, N-(2-methoxyethyl)-3-methyl-
Uniqueness
Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- is unique due to the presence of both ethyl and 2-methoxyethyl groups on the amino nitrogen, along with a methyl group at the 3-position of the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
56773-61-6 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC名 |
N-ethyl-N-(2-methoxyethyl)-3-methylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-13(8-9-14-3)12-7-5-6-11(2)10-12/h5-7,10H,4,8-9H2,1-3H3 |
InChIキー |
QCQGUVVRXARGPG-UHFFFAOYSA-N |
正規SMILES |
CCN(CCOC)C1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


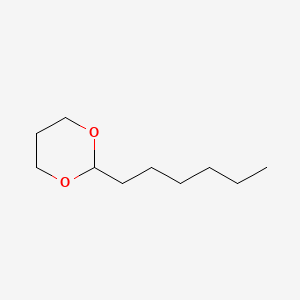
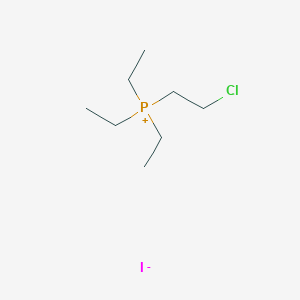
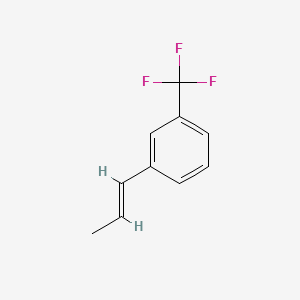
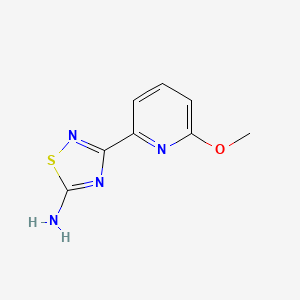
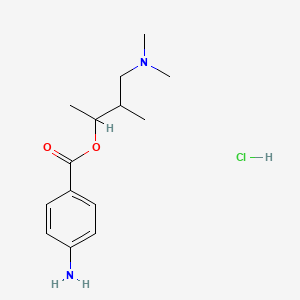
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
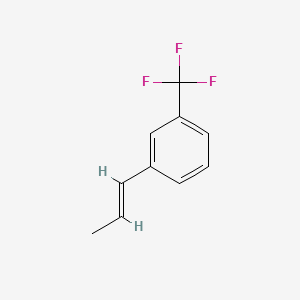
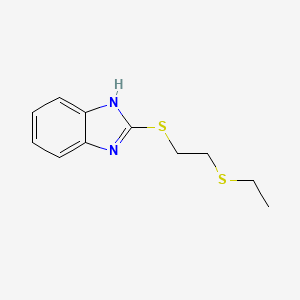
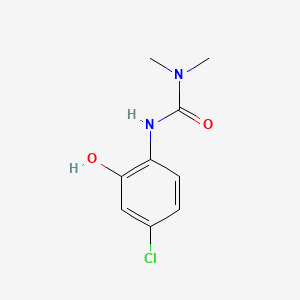
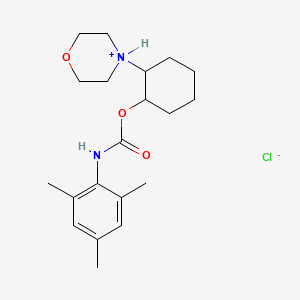
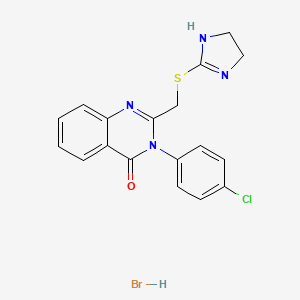

![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
